Thalidomide-NH-CBP/p300 ligand 2 is a compound that has garnered attention for its role in targeting specific proteins involved in various cellular processes, particularly in the context of cancer therapy. This compound is part of a class of drugs that exploit the ubiquitin-proteasome system to degrade target proteins, thereby modulating biological pathways critical for disease progression.
Thalidomide-NH-CBP/p300 ligand 2 is derived from thalidomide, a drug originally developed as a sedative but later recognized for its anti-inflammatory and immunomodulatory properties. The compound is designed to bind to cereblon, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase complex, facilitating the degradation of specific proteins associated with cancer and other diseases .
This compound falls under the category of degraders or proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that can induce targeted protein degradation by recruiting E3 ubiquitin ligases to specific substrates, thus promoting their ubiquitination and subsequent proteasomal degradation .
The synthesis of Thalidomide-NH-CBP/p300 ligand 2 typically involves several steps, including the modification of thalidomide to enhance its binding affinity for cereblon and other targets. The synthetic pathway often employs standard organic chemistry techniques such as:
The synthesis may include the use of protecting groups to manage reactive sites during multi-step synthesis. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the final product .
Thalidomide-NH-CBP/p300 ligand 2 features a complex molecular structure that includes:
The precise molecular formula and weight can vary based on modifications made during synthesis. Typically, structural analysis is performed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate the three-dimensional conformation of the compound .
Thalidomide-NH-CBP/p300 ligand 2 undergoes several key chemical reactions:
These reactions are influenced by factors such as cellular context, concentration of the compound, and presence of competing substrates. The kinetics of these reactions can be studied using biochemical assays that measure degradation rates .
The mechanism by which Thalidomide-NH-CBP/p300 ligand 2 exerts its effects involves:
Studies have shown that this mechanism can lead to significant reductions in levels of oncogenic proteins in cancer cells, thereby inhibiting tumor growth .
Thalidomide-NH-CBP/p300 ligand 2 typically exhibits:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and pKa values are usually determined through experimental methods .
Thalidomide-NH-CBP/p300 ligand 2 has several notable applications in scientific research and medicine:
The conceptual foundation of Proteolysis Targeting Chimeras was established in 2001 when Crews and Deshaies introduced the first chimeric molecule capable of targeting methionine aminopeptidase-2 for ubiquitination. This pioneering work demonstrated that engineered molecules could hijack cellular degradation machinery, though early peptide-based constructs faced significant pharmacological limitations. The field underwent transformative advancement with the development of entirely small-molecule Proteolysis Targeting Chimeras, exemplified by the 2008 androgen receptor-targeting molecule employing nutlin as a mouse double minute 2 homolog ligand. This breakthrough established the feasibility of cell-permeable Proteolysis Targeting Chimeras with drug-like properties [5] [6] [8].
Epigenetic proteins emerged as promising early targets due to their multifaceted roles in gene regulation and cancer pathogenesis. The 2015 development of dBET1 targeting bromodomain-containing protein 4 marked a significant milestone, demonstrating potent degradation efficacy in leukemia models and establishing bromodomain-containing protein family proteins as tractable degradation targets. Subsequent innovations expanded the epigenetic targeting landscape, including trivalent Proteolysis Targeting Chimeras for enhanced selectivity, photo-switchable Proteolysis Targeting Chimeras for spatiotemporal control, and in-cell click-formed proteolysis targeting chimeras to improve cell permeability and drug-like properties [5] [6].
Table 1: Key Milestones in Epigenetic Proteolysis Targeting Chimeras Development
Year | Development | Target Epigenetic Protein | Significance |
---|---|---|---|
2015 | dBET1 | Bromodomain-containing protein 4 | First potent small-molecule degrader demonstrating therapeutic efficacy in leukemia models |
2016 | ARV-771 | Bromodomain and extraterminal domain family proteins | Demonstrated efficacy in castration-resistant prostate cancer and overcame secondary resistance |
2018 | BETd-246 | Bromodomain and extraterminal domain family proteins | Addressed chemotherapy resistance in triple-negative breast cancer via myeloid cell leukemia 1 downregulation |
2019 | MacPROTAC-1 | Bromodomain-containing protein 4 | Introduced macrocyclic constraint to enhance degradative selectivity |
2020 | HBL-4 | Bromodomain-containing protein 4/Polo-like kinase 1 | First dual degrader targeting epigenetic and kinase proteins simultaneously |
The structural evolution of epigenetic Proteolysis Targeting Chimeras has progressed through multiple generations, optimizing linker chemistry, E3 ligase recruitment, and ternary complex stability. Cereblon and von Hippel-Lindau ligands emerged as predominant E3-recruiting warheads, while diverse linker compositions were systematically explored to balance degradation efficiency and pharmacokinetic properties. This methodological refinement enabled degradation of increasingly challenging epigenetic targets, including histone deacetylases, bromodomain-containing protein 9, and enhancer of zeste homolog 2, expanding the druggable epigenome beyond traditional inhibition approaches [2] [5].
Cyclic adenosine monophosphate response element-binding protein binding protein and E1A binding protein p300 constitute a highly conserved family of histone acetyltransferases that function as transcriptional coactivators and master regulators of chromatin architecture. These paralogous proteins (collectively designated CBP/p300) contain multiple functional domains including a histone acetyltransferase domain, bromodomain, KIX domain, and several zinc finger regions. Their histone acetyltransferase activity catalyzes lysine acetylation on histone H3 (specifically H3K18 and H3K27) and histone H4 (H4K5), creating binding sites for bromodomain-containing "reader" proteins and promoting chromatin relaxation. Beyond histone modification, CBP/p300 acetylates over 400 non-histone substrates including transcription factors (p53, nuclear factor kappa B, MYC), structural proteins, and signaling molecules, establishing them as central integrators of cellular signaling and transcriptional networks [6] [7].
The bromodomain of CBP/p300 specifically recognizes acetylated lysine residues on histone tails, facilitating recruitment to transcriptionally active genomic loci. This domain exhibits a conserved fold comprising four alpha-helical bundles (αZ, αA, αB, αC) interconnected by ZA and BC loops that form the acetyl-lysine binding pocket. A conserved asparagine residue within the BC loop mediates critical hydrogen bonding with the acetyl-lysine carbonyl oxygen, while hydrophobic interactions stabilize substrate binding. The structural integrity of this domain is essential for CBP/p300-mediated assembly of transcriptional complexes at enhancer and promoter regions [7].
Dysregulation of CBP/p300 manifests across diverse pathological states. Haploinsufficiency of cyclic adenosine monophosphate response element-binding protein binding protein causes Rubinstein-Taybi syndrome, characterized by developmental abnormalities and tumor predisposition. Genomic analyses reveal recurrent mutations, amplifications, and translocations affecting CBP/p300 in hematological and solid malignancies. In diffuse large B-cell lymphoma, inactivating mutations cluster within the histone acetyltransferase domain, while in prostate cancer, recurrent translocation t(7;16) generates a transforming MOZ-CBP fusion oncoprotein. Aberrant CBP/p300 activity drives oncogenesis through multiple mechanisms including dysregulation of super-enhancer networks controlling MYC expression, impaired DNA damage response through p53 dysregulation, and aberrant Wnt/β-catenin signaling [6] [7].
Table 2: Disease Associations of CBP/p300 Dysregulation
Disease Category | Specific Conditions | Molecular Mechanisms | Functional Consequences |
---|---|---|---|
Developmental Disorders | Rubinstein-Taybi syndrome | Haploinsufficiency through frameshift/nonsense mutations | Impaired cell differentiation, neural development defects |
Hematologic Malignancies | Diffuse large B-cell lymphoma, acute myeloid leukemia | Inactivating mutations in histone acetyltransferase domain | Aberrant epigenetic programming, oncogene expression |
Solid Tumors | Prostate cancer, breast cancer, colorectal cancer | Gene amplification, translocations, overexpression | Enhanced super-enhancer activity, MYC stabilization |
Autoimmune Disorders | Rheumatoid arthritis, systemic lupus erythematosus | Enhanced coactivator function for inflammatory transcription factors | Hyperactivation of nuclear factor kappa B, interferon pathways |
The multifaceted roles of CBP/p300 in maintaining transcriptional homeostasis, coupled with their frequent dysregulation in disease states, establish them as compelling therapeutic targets. However, traditional catalytic inhibitors face significant challenges including compensatory mechanisms between paralogs, incomplete disruption of scaffolding functions, and dose-limiting toxicities. These limitations provided the fundamental rationale for developing degradation-based approaches that eliminate both enzymatic and scaffolding functions [6] [7].
Thalidomide-NH-CBP/p300 ligand 2 (designated P-007 in patent WO2020173440) represents a rationally designed heterobifunctional degrader specifically engineered to address the limitations of catalytic CBP/p300 inhibition. This compound exploits the Proteolysis Targeting Chimeras mechanism to achieve simultaneous degradation of both CBP and p300, circumventing functional compensation observed with single-paralog targeting. With a molecular weight of 922.03 g/mol and chemical formula C₄₈H₅₇F₂N₁₁O₆ (CAS 2484739-21-9), its architecture comprises three distinct elements: (1) a cereblon E3 ligase-binding ligand derived from thalidomide, (2) a high-affinity CBP/p300 bromodomain ligand, and (3) a hydrocarbon-based linker establishing optimal spatial orientation between warheads [1] [3] [4].
The molecular design specifically addresses structural requirements for productive ternary complex formation. The CBP/p300-targeting ligand occupies the acetyl-lysine recognition pocket within the bromodomain, achieving selective binding through interactions with conserved asparagine residues in the BC loop. This moiety connects via an amino-functionalized linker to the phthalimide nitrogen of thalidomide, preserving cereblon-binding capacity while maintaining appropriate distance and flexibility for E3 ligase recruitment. Molecular modeling studies indicate that the approximately 11-atom linker length facilitates optimal proximity between cereblon and the CBP/p300 bromodomain, enabling efficient ubiquitin transfer [1] [3].
Table 3: Molecular Characteristics of Thalidomide-NH-CBP/p300 Ligand 2
Property | Specification | Functional Significance |
---|---|---|
Systematic Name | Thalidomide-NH-CBP/p300 ligand 2 | Patent designation: P-007 |
CAS Number | 2484739-21-9 | Unique chemical identifier |
Molecular Formula | C₄₈H₅₇F₂N₁₁O₆ | Elemental composition |
Molecular Weight | 922.03 g/mol | Pharmacokinetic implications |
Purity | >98.55% | Research-grade quality |
Mechanism | Heterobifunctional PROTAC | Induces ubiquitination and proteasomal degradation |
Primary Targets | CBP, p300 | Dual degrader of paralogous histone acetyltransferases |
Patent | WO2020173440 | Original intellectual property source |
The event-driven pharmacology of Thalidomide-NH-CBP/p300 ligand 2 offers distinct advantages over catalytic inhibitors. Traditional CBP/p300 inhibitors exhibit transient occupancy-driven suppression of histone acetyltransferase activity but fail to disrupt the structural scaffolding functions essential for transcriptional complex assembly. By contrast, Thalidomide-NH-CBP/p300 ligand 2 achieves complete elimination of both enzymatic and non-enzymatic functions through proteasome-mediated degradation. This comprehensive target ablation is particularly valuable for disrupting oncogenic transcriptional circuits driven by CBP/p300-dependent super-enhancers, which require structural scaffolding beyond catalytic activity. Additionally, the catalytic nature of Proteolysis Targeting Chimeras action enables sustained target suppression at sub-stoichiometric concentrations, potentially reducing off-target effects and improving therapeutic indices [1] [3] [4].
The structural optimization of Thalidomide-NH-CBP/p300 ligand 2 reflects key learnings from prior epigenetic degrader development. The incorporation of a cereblon-binding ligand leverages established clinical safety profiles of immunomodulatory drugs while ensuring efficient engagement of the ubiquitin-proteasome system in diverse tissue types. Preclinical evidence demonstrates that this molecule achieves rapid and sustained depletion of CBP/p300 at nanomolar concentrations, establishing a promising foundation for further development as an epigenetic therapy targeting transcriptionally addicted malignancies [1] [3] [4].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: